molecular formula C23H17Cl2N3O3 B2603892 2-(2,4-dichlorophenoxy)-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide CAS No. 898455-04-4

2-(2,4-dichlorophenoxy)-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide

Cat. No.: B2603892
CAS No.: 898455-04-4
M. Wt: 454.31
InChI Key: JYRWVINTDNUTIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H17Cl2N3O3 and its molecular weight is 454.31. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activities against a range of bacterial and fungal strains. The synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation against various microbes show potential antimicrobial properties, indicating their usefulness in developing new antimicrobial agents (Patel & Shaikh, 2011). Another study involving the synthesis and in vitro antimicrobial evaluation of pyrazolyl-quinazolin-4(3H)-ones supports the potential of quinazolinone derivatives in antimicrobial applications (Patel, Shaikh, & Barat, 2012).

Anticonvulsant Activity

Quinazolinone derivatives have also been explored for their anticonvulsant activities. A study on the synthesis, in vivo, and in silico anticonvulsant activity of new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide revealed promising results for the development of anticonvulsive drugs (El Kayal et al., 2019).

Antitumor and Anticancer Activities

The antitumor activity of 3-benzyl-substituted-4(3H)-quinazolinones demonstrates the potential of quinazolinone derivatives in cancer therapy. A novel series was synthesized and evaluated for in vitro antitumor activity, showing significant broad-spectrum antitumor activity (Al-Suwaidan et al., 2016). Additionally, the synthesis and biological evaluation of 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives revealed significant antimicrobial and anticancer activities, emphasizing the versatility of quinazolinone compounds in addressing various diseases (Mehta et al., 2019).

Molecular Docking Studies

Molecular docking studies of quinazolinone analogs against specific proteins, such as Sortase A of Staphylococcus aureus, have been conducted to understand the interaction mechanisms and improve the antimicrobial efficacy of these compounds (Rajasekaran & Rao, 2015).

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O3/c1-14-26-20-8-3-2-7-18(20)23(30)28(14)17-6-4-5-16(12-17)27-22(29)13-31-21-10-9-15(24)11-19(21)25/h2-12H,13H2,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRWVINTDNUTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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